molecular formula C7H13NO2 B14203238 2-Azetidinone, 1-(2-hydroxypropyl)-3-methyl- CAS No. 883899-13-6

2-Azetidinone, 1-(2-hydroxypropyl)-3-methyl-

Cat. No.: B14203238
CAS No.: 883899-13-6
M. Wt: 143.18 g/mol
InChI Key: OCLWLMKWSXXNNR-UHFFFAOYSA-N
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Description

2-Azetidinone, 1-(2-hydroxypropyl)-3-methyl- is a heterocyclic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azetidinone, 1-(2-hydroxypropyl)-3-methyl- can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable β-amino acid derivative with a dehydrating agent can lead to the formation of the azetidinone ring.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Azetidinone, 1-(2-hydroxypropyl)-3-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of different derivatives with altered properties.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s reactivity and applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-Azetidinone, 1-(2-hydroxypropyl)-3-methyl- has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies related to enzyme inhibition and protein interactions.

    Industry: It is used in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Azetidinone, 1-(2-hydroxypropyl)-3-methyl- involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or proteins, thereby affecting biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Azetidinone, 1-(2-hydroxypropyl)-4-methyl-
  • 2-Azetidinone, 1-(2-hydroxypropyl)-4-(4-methoxyphenyl)-3-phenoxy-

Uniqueness

2-Azetidinone, 1-(2-hydroxypropyl)-3-methyl- is unique due to its specific substitution pattern, which can influence its reactivity and applications. Compared to similar compounds, it may offer distinct advantages in terms of stability, solubility, and biological activity.

Properties

CAS No.

883899-13-6

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

1-(2-hydroxypropyl)-3-methylazetidin-2-one

InChI

InChI=1S/C7H13NO2/c1-5-3-8(7(5)10)4-6(2)9/h5-6,9H,3-4H2,1-2H3

InChI Key

OCLWLMKWSXXNNR-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C1=O)CC(C)O

Origin of Product

United States

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